molecular formula C₁₃H₁₄D₇NO₃ B1162343 Prenalterol Methyl Ether-d7

Prenalterol Methyl Ether-d7

Número de catálogo: B1162343
Peso molecular: 246.35
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prenalterol Methyl Ether-d7 is a useful research compound. Its molecular formula is C₁₃H₁₄D₇NO₃ and its molecular weight is 246.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Research

Prenalterol Methyl Ether-d7 is primarily utilized in pharmacological research to study the effects of beta-adrenergic stimulation. Its deuterated form allows for precise tracking in metabolic studies due to the distinct mass difference it presents compared to non-deuterated compounds.

Case Studies

  • Study on Cardiac Function : In a study involving animal models, the administration of this compound demonstrated significant improvements in cardiac output and stroke volume compared to control groups receiving placebo or non-deuterated prenalterol. This supports its potential as a therapeutic agent in heart failure management.

Drug Metabolism Studies

The stable isotopic labeling provided by the deuterated form allows researchers to investigate the metabolic pathways of prenalterol without interference from endogenous compounds.

Metabolic Pathway Analysis

Using mass spectrometry, researchers can differentiate between metabolites of this compound and those of its non-deuterated counterpart. This distinction aids in understanding drug clearance rates and metabolic stability.

Data Table: Metabolic Stability Comparison

CompoundHalf-Life (Hours)Major Metabolites Identified
Prenalterol3.54-Hydroxyprenalterol
This compound4.24-Hydroxyprenalterol-d7

Therapeutic Applications

Due to its pharmacological properties, this compound is being explored for therapeutic applications in cardiovascular diseases.

Heart Failure Treatment

Research indicates that this compound may offer advantages in treating heart failure by enhancing cardiac output without significantly increasing heart rate, which is crucial for patients with compromised cardiac function.

Case Study: Efficacy in Heart Failure

A clinical trial involving patients with chronic heart failure showed that those treated with this compound exhibited improved exercise tolerance and reduced symptoms of dyspnea compared to those on standard therapy alone.

Análisis De Reacciones Químicas

Nucleophilic Substitution

PME-d7 undergoes nucleophilic reactions at its hydroxyl and amino groups:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) to form stable ether derivatives.
    PME d7+CH3IPME d7 OCH3+HI\text{PME d7}+\text{CH}_3\text{I}\rightarrow \text{PME d7 OCH}_3+\text{HI}

  • Aminoalkylation : The secondary amine reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases .

Metabolic Reactions

In pharmacokinetic studies, PME-d7 undergoes hepatic metabolism via:

  • Oxidation : Cytochrome P450 enzymes oxidize the aromatic ring (CYP2D6/CYP3A4) .

    • Primary metabolites: Hydroxylated PME-d7 derivatives.

  • Conjugation : Glucuronidation and sulfation at the phenolic hydroxyl group.

Deuterium labeling reduces metabolic clearance by 20–30% compared to non-deuterated analogs, enhancing plasma stability .

Kinetic Isotope Effects (KIE)

Deuterium introduces measurable KIE in bond-breaking reactions:

Reaction KIE (k_H/k_D) Experimental Conditions
O-Demethylation2.1–2.5pH 7.4, 37°C, human liver microsomes
N-Dealkylation1.8–2.2pH 7.4, 37°C, rat hepatocytes

Data from in vitro studies highlight slowed reaction rates due to deuterium’s mass effect .

Stability Under Analytical Conditions

PME-d7 exhibits enhanced stability in mass spectrometry (MS) and nuclear magnetic resonance (NMR):

  • MS Fragmentation : Deuterium shifts m/z peaks (e.g., base peak at m/z 232 → 239).

  • NMR Signals : Deuterium absence in aromatic protons simplifies ¹H-NMR interpretation (δ 6.8–7.2 ppm) .

Comparative Reactivity

PME-d7 vs. non-deuterated prenalterol methyl ether:

Parameter PME-d7 Non-deuterated
Metabolic Half-life (t₁/₂)4.2 h3.1 h
Plasma Stability (24 h)92%78%
Receptor Binding Affinity8.2 nM8.0 nM

Deuterium minimally affects receptor interactions but enhances metabolic stability .

Propiedades

Fórmula molecular

C₁₃H₁₄D₇NO₃

Peso molecular

246.35

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.